

Key chemical reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde.

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate*

Cat. No.: B032400

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An In-depth Technical Guide to the Core Chemical Reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.^{[1][2][3][4]} Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.^[1] This protecting group strategy allows for selective reactions at the aldehyde functionality. The aldehyde group itself is a reactive handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures.^[1] This guide provides a detailed overview of its synthesis, key chemical reactions, and applications, with a focus on experimental protocols and quantitative data for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is presented in Table 1.

| Property | Value | Reference |
|-------------------|---------------------|-----------|
| CAS Number | 142374-19-4 | |
| Molecular Formula | C12H21NO3 | |
| Molecular Weight | 227.30 g/mol | - |
| Appearance | Solid | |
| Melting Point | 38-42 °C | |
| Flash Point | > 110 °C (> 230 °F) | |
| Assay | ≥97% | |

Synthesis

The most direct and common method for the synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol. A widely used and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar transformation described in the synthesis of a key intermediate for ARV-110.[5]

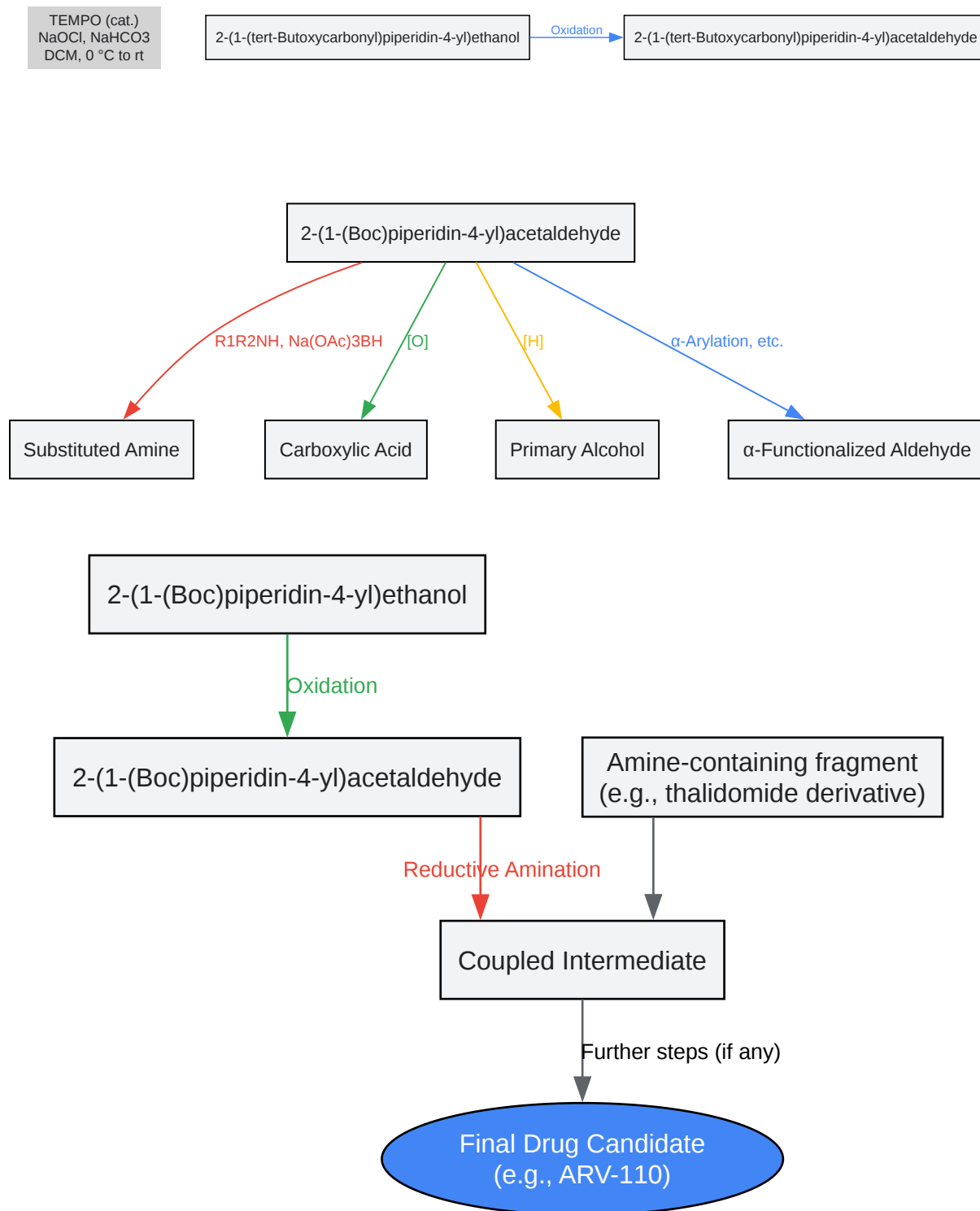
Materials:

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Sodium hypochlorite (NaOCl) solution
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate (NaHCO_3).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde. The product can be purified by column chromatography on silica gel if necessary.



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